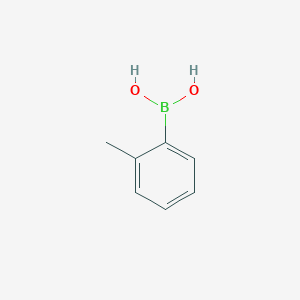

2-Methylphenylboronic acid

Übersicht

Beschreibung

2-Methylphenylboronic acid (C₇H₉BO₂, CAS 179051-78-6) is an ortho-substituted arylboronic acid featuring a methyl group at the 2-position of the phenyl ring. This compound is widely employed in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where it serves as a nucleophilic partner for transition metal-catalyzed bond formation . The ortho-methyl group introduces steric and electronic effects that modulate reactivity, selectivity, and stability in catalytic systems . Its applications span pharmaceuticals, materials science, and asymmetric catalysis, where substituent positioning critically impacts outcomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylphenylboronic acid can be synthesized through several methods, including:

Hydroboration: This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.

Direct Borylation: This method involves the direct borylation of aromatic compounds using a transition metal catalyst such as palladium or rhodium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or direct borylation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Analyse Chemischer Reaktionen

2-Methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes. Common reagents include palladium acetate (Pd(OAc)2) and potassium carbonate (K2CO3).

Oxidation: this compound can be oxidized to form phenols.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base, to yield the corresponding aromatic hydrocarbon.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Methylphenylboronic acid plays a crucial role in the development of pharmaceuticals, particularly in cancer therapy. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. Notably, it has been utilized in the synthesis of inhibitors for human farnesyl pyrophosphate synthase, which are potential antitumor agents for multiple myeloma cells .

Case Study: Antitumor Agents

- Compound : this compound

- Target : Farnesyl pyrophosphate synthase

- Outcome : Demonstrated effectiveness as an antitumor agent in laboratory settings.

Organic Synthesis

The compound is widely recognized for its utility in various organic synthesis reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for constructing complex organic molecules and is extensively used in the pharmaceutical and agrochemical industries.

Key Reactions Involving this compound

- Suzuki-Miyaura Cross-Coupling : Utilized for arylation reactions.

- Ruthenium-Catalyzed Direct Arylation : Facilitates direct coupling without the need for additional ligands.

- Copper-Catalyzed Coupling Reactions : Offers ligand-free alternatives that simplify synthetic pathways .

Materials Science

In materials science, this compound is employed in the development of advanced materials, including polymers and nanomaterials. Its properties enable enhancements in durability and performance for applications in electronics and coatings.

Applications in Material Development

- Polymers : Used to improve mechanical properties.

- Nanomaterials : Contributes to the development of functionalized nanoparticles for various applications .

Bioconjugation Techniques

The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is essential for labeling biomolecules in diagnostics and therapeutic applications.

Bioconjugation Applications

- Diagnostics : Used for labeling and detecting biomolecules.

- Therapeutics : Facilitates targeted drug delivery systems .

Environmental Chemistry

In environmental chemistry, this compound has potential applications in pollutant detection and removal processes. Its reactivity with specific contaminants makes it useful in water treatment technologies.

Pollutant Removal Case Study

- Application : Detection and removal of specific pollutants from water sources.

- Impact : Contributes to environmental sustainability efforts by enhancing water quality .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antitumor agents | Enhanced drug efficacy |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Construction of complex molecules |

| Materials Science | Development of advanced polymers and nanomaterials | Improved durability and performance |

| Bioconjugation | Labeling biomolecules | Essential for diagnostics |

| Environmental Chemistry | Pollutant detection and removal | Supports environmental sustainability |

Wirkmechanismus

The mechanism of action of 2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product.

In biological systems, boronic acids act as enzyme inhibitors by forming reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Boronic Acids

Substituent Effects on Reactivity and Selectivity

The reactivity of arylboronic acids is influenced by substituent electronic properties (electron-donating or -withdrawing) and steric bulk. Below is a systematic comparison:

Table 1: Reaction Performance of Selected Boronic Acids

Key Findings:

Steric Effects :

- The ortho-methyl group in 2-methylphenylboronic acid improves regioselectivity in 1,4-additions and suppresses side reactions (e.g., ether formation in hydroxylation) by sterically shielding the boron center . However, excessive steric bulk (e.g., 2-isopropylphenylboronic acid) reduces reactivity in D-fructose binding due to poor boron affinity .

- In Pd-catalyzed couplings, this compound exhibits lower conversion than para-substituted analogs (e.g., 4-methylphenylboronic acid) when partnered with hindered aryl halides, highlighting steric limitations .

Electronic Effects: Electron-withdrawing groups (e.g., 2-F, 3-NO₂) enhance electrophilicity, accelerating reactions with nucleophiles like glycols or amines . Conversely, this compound’s electron-donating methyl group stabilizes intermediates in Suzuki-Miyaura couplings, enabling higher yields in hydroxylation reactions (87% vs. 74% for phenylboronic acid) .

Enantioselectivity :

- In asymmetric allylic arylation, this compound initially provided moderate enantioselectivity (58% ee), which improved to 70% ee with tailored ligands (L4), underscoring the role of catalyst design in mitigating steric challenges .

Kinetic and Mechanistic Insights

Kinetic studies reveal distinct reactivity profiles:

- D-Fructose Binding : this compound reacts slower than 3-nitrophenylboronic acid due to reduced electrophilicity but outperforms aliphatic boronic acids (e.g., hexenylboronic acid) in stability .

- Oxidative Couplings: In N-methylphenothiazine S-oxide-mediated reactions, this compound achieves 95% yield in phenothiazinium salt synthesis, outperforming naphthyl or heteroaryl analogs due to favorable π-π interactions .

Limitations and Compromises

- Steric Hindrance : Reactions requiring bulky substrates (e.g., 2-bromomesitylene) show reduced efficiency with this compound compared to less hindered boronic acids .

- Electronic Trade-offs : While the methyl group enhances stability, it reduces reactivity in electron-deficient systems, necessitating harsher conditions or catalyst optimization .

Biologische Aktivität

2-Methylphenylboronic acid (CAS No. 16419-60-6), also known as o-tolylboronic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, alongside its applications in drug delivery and sensor technology.

- Molecular Formula : C₇H₉BO₂

- Molecular Weight : 135.96 g/mol

- Structure : The compound features a boronic acid functional group attached to a methyl-substituted phenyl ring.

| Property | Value |

|---|---|

| Log P (octanol/water) | 1.19 |

| Solubility | Water-soluble |

| pKa | 8.5 |

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, in cancer therapy. Boron-containing compounds have been shown to inhibit proteasomes, which are crucial for protein degradation in cells. For instance, the compound's structure allows it to bind selectively to the active site of proteasomes, similar to the FDA-approved drug bortezomib, leading to apoptosis in cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple myeloma cell lines, with IC50 values comparable to established proteasome inhibitors .

Antibacterial Activity

Boronic acids have also shown promise as antibacterial agents. The mechanism often involves the inhibition of bacterial enzymes that are essential for cell wall synthesis.

- Research Findings : In vitro studies indicated that this compound exhibited activity against various Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial metabolism suggests its potential as a lead compound for developing new antibiotics .

Antiviral Activity

The antiviral properties of boronic acids have been explored in relation to their ability to interfere with viral replication processes.

Applications in Drug Delivery and Sensors

The unique properties of boronic acids allow them to be used in drug delivery systems and as sensors for biomolecules.

- Drug Delivery : Boronic acids can form reversible covalent bonds with diols found in sugars, making them useful for targeted drug delivery systems that respond to changes in the cellular environment.

- Sensors : The ability of boronic acids to selectively bind to certain biomolecules has led to their use in developing sensors for glucose monitoring and other biochemical assays .

Q & A

Q. How can steric hindrance of 2-methylphenylboronic acid influence reaction optimization in asymmetric catalysis?

Answer:

The ortho-methyl group in this compound introduces steric hindrance, necessitating adjustments in catalyst loading and reaction stoichiometry. For example, in enantioselective 1,4-additions to nitroolefins, increasing catalyst loading (e.g., 2 mol% to 4 mol%) and boronic acid equivalents (e.g., 3 equiv.) improves yield while maintaining high enantioselectivity (>90% ee) . Methodologically, kinetic studies and density functional theory (DFT) calculations can identify transition states where steric effects dominate. High-performance liquid chromatography (HPLC) with chiral columns is critical for analyzing stereochemical outcomes .

Q. What precautions are essential for safe handling and storage of this compound?

Answer:

this compound is classified as a skin/eye irritant (Category 2/2A). Key precautions include:

- Handling: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at room temperature in a dark, dry environment. Avoid prolonged storage, as boronic acids degrade into hazardous byproducts (e.g., boroxines) .

- Spill Management: Neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials (e.g., vermiculite) .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound derivatives?

Answer:

- ¹¹B NMR: Detects boronic acid speciation (e.g., free acid vs. boroxine cyclic trimers). Chemical shifts typically range from δ 28–32 ppm for arylboronic acids .

- FT-IR: Identifies B–O (≈1,350 cm⁻¹) and B–C (≈1,480 cm⁻¹) stretching modes.

- X-ray Crystallography: Resolves molecular packing and hydrogen-bonding networks, critical for understanding supramolecular interactions in solid-state applications .

Q. How does this compound perform in photocatalytic C(sp³)–H functionalization?

Answer:

Under decatungstate photocatalysis, this compound participates in hydrogen atom transfer (HAT) reactions. The ortho-methyl group stabilizes radical intermediates via noncovalent interactions (e.g., C–H⋯π), enhancing regioselectivity. A typical protocol involves:

- Irradiation with UV-A (365 nm) in acetonitrile.

- Substrate scope screening using electron-deficient alkanes.

- Monitoring progress via GC-MS or ¹H NMR .

Q. What computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT/B3LYP: Models frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The HOMO-LUMO gap correlates with stability under oxidative conditions .

- Molecular Docking: Simulates binding affinities with biological targets (e.g., lectins) for glycosensing applications. Software like AutoDock Vina evaluates boronic acid-diol esterification energetics .

Q. How can enantioselectivity be quantified in reactions involving this compound?

Answer:

Enantiomeric excess (ee) is determined via chiral HPLC or supercritical fluid chromatography (SFC). For example, using a Chiralpak® AD-H column (hexane:IPA = 90:10) resolves 1,4-adducts from nitroolefins. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configurations .

Q. What strategies mitigate boronic acid decomposition during long-term storage?

Answer:

- Lyophilization: Freeze-drying under vacuum reduces hydrolysis.

- Stabilizers: Add 1–5% hydroquinone to inhibit oxidation.

- Derivatization: Convert to more stable esters (e.g., pinacol boronic esters) using diols under Dean-Stark conditions .

Q. How does this compound compare to fluorinated analogs in Suzuki-Miyaura couplings?

Answer:

Fluorinated analogs (e.g., 5-fluoro-2-methylphenylboronic acid) exhibit enhanced electrophilicity due to inductive effects, accelerating transmetalation. However, steric bulk from the methyl group reduces coupling efficiency with hindered aryl halides. Optimize using Pd(dba)₂/SPhos catalytic systems and K₃PO₄ base in toluene/water (10:1) at 80°C .

Q. What role does this compound play in synthesizing benzoxaboroles?

Answer:

Condensation with β-hydroxy amides forms benzoxaborole scaffolds via dehydrative cyclization. Key steps:

- Use Dean-Stark apparatus for azeotropic water removal.

- Monitor reaction by ¹¹B NMR for boronate intermediate formation.

- Purify via silica gel chromatography (EtOAc/hexane gradient) .

Q. How to analyze hydrolysis kinetics of this compound under physiological conditions?

Answer:

Eigenschaften

IUPAC Name |

(2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJVYHOPHZMZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369820 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16419-60-6 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.